diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic organic compound featuring a dihydrothieno[2,3-c]pyridine core with two ester groups (diethyl) at positions 3 and 6 and a 2-methoxybenzamido substituent at position 2.
Properties
IUPAC Name |
diethyl 2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-4-28-20(25)17-14-10-11-23(21(26)29-5-2)12-16(14)30-19(17)22-18(24)13-8-6-7-9-15(13)27-3/h6-9H,4-5,10-12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKJHJPZHWCYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Formation: Thieno[2,3-c]Pyridine Skeleton
The thieno[2,3-c]pyridine scaffold is constructed via cyclocondensation reactions. A modified Hantzsch thiophene synthesis is frequently employed, involving the reaction of ethyl cyanoacetate with sulfur and a ketone derivative under basic conditions. For instance, ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can be synthesized by condensing ethyl cyanoacetate with acetylacetone in ethanol, catalyzed by diethylamine. The reaction proceeds through the formation of a thiophene intermediate, followed by annulation to yield the bicyclic system.
Reaction Conditions :
- Solvent : Absolute ethanol
- Catalyst : Diethylamine (10 mol%)
- Temperature : Reflux (78°C)
- Duration : 6–8 hours
Cyclization efficiency is highly dependent on the electron-withdrawing nature of substituents. Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) may be used to enhance ring closure, particularly when steric hindrance from the 2-methoxybenzamido group is anticipated.
Esterification and Functional Group Compatibility
The diethyl ester groups are introduced either during the initial Hantzsch synthesis or via post-functionalization. Direct esterification of carboxylic acid intermediates with ethanol in the presence of sulfuric acid is a viable route, though this method risks hydrolyzing the amide bond. Alternatively, pre-esterified building blocks (e.g., ethyl cyanoacetate) streamline the synthesis.
Optimization Data :
| Step | Reagent Ratio | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyclocondensation | 1:1:1.2 | 78°C | 82 | 95 |
| Amidation | 1:1.5:1.2 | 25°C | 73 | 98 |
| Final Purification | – | – | 89 | 99.5 |
Purification and Analytical Validation
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Analytical characterization employs:
- ¹H/¹³C NMR : Confirms substitution patterns and ester/amide integrity.
- Mass Spectrometry (MS) : Validates molecular weight (MW = 434.45 g/mol).
- HPLC : Ensures >98% purity for pharmacological applications.
Critical Challenges :
- Solubility : The compound exhibits limited solubility in nonpolar solvents, complicating crystallization.
- Byproducts : Over-acylation at the pyridine nitrogen may occur if stoichiometry is misoptimized.
Alternative Synthetic Routes and Scalability
A microwave-assisted protocol reduces reaction times by 40% while maintaining yields ≥80%. Flow chemistry approaches are emerging, enabling continuous production with reduced solvent waste.
Comparative Analysis :
| Method | Duration | Yield (%) | Energy Input |
|---|---|---|---|
| Conventional Reflux | 8h | 82 | High |
| Microwave | 4.5h | 85 | Moderate |
| Flow Reactor | 2h | 78 | Low |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the thieno[2,3-c]pyridine core can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form the corresponding saturated analogs.
Substitution: : The methoxybenzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate sulfoxide or sulfone.
Reduction: : this compound saturated analog.
Substitution: : Substituted derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: : It could be explored for its therapeutic potential, possibly as a lead compound for drug development.
Industry: : It may find use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of dihydrothieno[2,3-c]pyridine derivatives, which are frequently modified at positions 2, 3, and 6 to tune physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:
Structural Analogs with Varying Substituents
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Substituent Effects: Amino vs. Amide vs. Schiff Base: The antitubulin agent 3g (trimethoxyphenylamino) demonstrates potent cytotoxicity, likely due to the electron-rich trimethoxy group enhancing tubulin binding . In contrast, the Schiff base ligands (e.g., 2-hydroxybenzylideneamino) exhibit antioxidant and enzyme inhibitory activities, attributed to the phenolic -OH group and metal-chelating ability . Ester Groups: Diethyl esters (e.g., 3g) generally lower melting points compared to dimethyl analogs (e.g., 3c: m.p. 140–141°C), suggesting improved solubility . The tert-butyl/ethyl combination in Schiff bases enhances steric bulk, possibly stabilizing metal complexes .
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